![molecular formula C8H12F3NO2 B1444116 2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid CAS No. 1427498-30-3](/img/structure/B1444116.png)
2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of TFMPA involves several steps. One common approach is the protodeboronation method, which utilizes pinacol boronic esters as starting materials. In this process, the boron moiety is removed from the boronic ester, resulting in the formation of TFMPA. The reaction proceeds via a radical chain mechanism and is catalyzed by appropriate reagents .
Scientific Research Applications
Pharmacological Applications
Piperidine derivatives, including those with a trifluoromethyl group, are significant in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and play a crucial role in drug design due to their structural versatility and biological activity. Specifically, they have been utilized in the development of anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Synthesis of Biologically Active Piperidines
The trifluoromethyl group can enhance the biological activity of piperidine derivatives. Recent scientific literature has focused on intra- and intermolecular reactions leading to the formation of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds are synthesized for their potential use as biologically active molecules in drug discovery .
Development of Fast and Cost-effective Synthetic Methods
The trifluoromethyl group’s presence in piperidine derivatives can influence the reactivity and stability of these compounds, making them suitable substrates for developing new synthetic methods. Researchers aim to create fast and cost-effective methods for synthesizing substituted piperidines, which are important medicinal blocks for drug construction .
Enhancement of Microsomal Stability
Modifications of the piperidine structure, such as the addition of a trifluoromethyl group, have been found to significantly increase the microsomal stability of certain compounds. This is particularly important for the development of drugs with improved pharmacokinetic properties .
Designing Drugs with Specific Pharmacological Profiles
The structural diversity of piperidine derivatives allows for the design of drugs with specific pharmacological profiles. The trifluoromethyl group can be strategically placed to interact with biological targets, leading to the discovery of potential drugs with desired effects .
Investigation of Piperidine Derivatives in Drug Discovery
Piperidine derivatives are extensively investigated in the field of drug discovery. They are key components in the structure of many drugs and are studied for their potential therapeutic applications. The trifluoromethyl group can contribute to the overall efficacy and safety profile of these compounds .
Mechanism of Action
Target of Action
Piperidine derivatives, which include this compound, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
It is known that the structure of piperidine derivatives can impact the 3d orientation of the compound and thus its interaction with targets .
Biochemical Pathways
Piperidine derivatives have been associated with various biological activities, indicating that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives are generally considered in the design of drugs .
Result of Action
Piperidine derivatives have been associated with various biological activities, indicating that they may have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors such as ventilation, dust formation, and exposure to strong oxidizing agents or strong acids can influence the action, efficacy, and stability of 2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid .
properties
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)6-1-3-12(4-2-6)5-7(13)14/h6H,1-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTVKHVRDRNZCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)piperidin-1-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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